Gallic Acid

Description

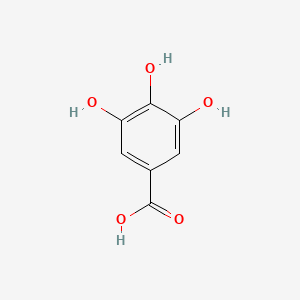

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTHITQWFMADLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | gallic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Gallic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31387-49-2 | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31387-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020650 | |

| Record name | Gallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000012 [mmHg] | |

| Record name | Gallic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5402 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |

CAS No. |

149-91-7, 6274-40-4 | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Gallic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC36997 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632XD903SP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GALLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |

| Record name | GALLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8698 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GALLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gallic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymatic Synthesis of Gallic Acid

Shikimate Pathway as a Central Biosynthetic Origin

The shikimate pathway is a crucial seven-step metabolic route that links primary carbohydrate metabolism to the biosynthesis of aromatic compounds in microorganisms and plants. nih.gov This pathway is absent in animals. It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, to ultimately form chorismate. nih.gov

Chorismate stands as a critical branch-point metabolite, serving as the precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and a vast array of secondary metabolites. nih.gov Crucially, intermediates within the shikimate pathway itself are siphoned off as precursors for other compounds, including gallic acid. nih.gov Research, including retrobiosynthetic NMR studies, has provided strong evidence that the direct precursor to this compound is 3-dehydroshikimic acid (3-DHS), an intermediate of the shikimate pathway. nih.govnih.govresearchgate.net This firmly establishes the shikimate pathway as the central origin for this compound biosynthesis. nih.gov

Postulated Biosynthetic Routes

Three primary routes for the biosynthesis of this compound have been proposed and investigated over the years. researchgate.netbiosciencejournals.comtandfonline.com While one route has gained significant scientific consensus, the others represent alternative possibilities that have been explored in various organisms.

The most widely accepted and evidence-backed pathway for this compound formation is the direct dehydrogenation of 3-dehydroshikimic acid. utu.firesearchgate.netresearchgate.net This reaction involves the oxidation of 3-DHS, an intermediate of the shikimate pathway, to form this compound. nih.govresearchgate.net This route is considered the most probable pathway in many plants, including birch and grapevine, as well as in fungi like Phycomyces blakesleeanus. nih.govresearchgate.netresearchgate.net The reaction is catalyzed by a dehydrogenase enzyme using NADP+ as a cofactor. nih.govnih.gov Initially, the specific enzyme responsible was elusive, but subsequent research identified shikimate dehydrogenase (SDH) as the catalyst for this conversion. utu.finih.govnih.gov Some studies refer to the enzyme as dehydroshikimate dehydrogenase (DSDG). utu.fi This pathway is notable as it represents a branch from the main shikimate pathway leading to aromatic amino acids. nih.gov

An alternative route proposed for this compound biosynthesis involves the β-oxidation of the side-chain of 3,4,5-trihydroxycinnamic acid. biosciencejournals.comtandfonline.comresearchgate.net This hypothesis suggests that a phenylpropanoid compound serves as the intermediate. researchgate.net However, this pathway is considered less likely because its key precursor, 3,4,5-trihydroxycinnamic acid, has reportedly never been identified as a naturally occurring compound in plants. researchgate.net Despite this, some tracer experiments in tea shoots have suggested a potential pathway involving phenylpropanoids alongside the more direct dehydrogenation route. tandfonline.com

A third postulated pathway involves the dehydration of 3-dehydroshikimic acid to form protocatechuic acid (PCA), which is then hydroxylated to yield this compound. nih.govresearchgate.netbiosciencejournals.com This route competes with the direct dehydrogenation hypothesis. nih.gov Evidence for this pathway includes tracer experiments in tea shoots where 3-dehydroshikimic acid was converted to protocatechuic acid. tandfonline.com More recently, this route has been successfully engineered in microbial systems. Studies have demonstrated the efficient biosynthesis of this compound from glucose in Escherichia coli by creating a pathway that produces PCA and then introducing a mutant hydroxylase (such as PobA) to catalyze the final hydroxylation step to this compound. nih.govmdpi.com

Characterization of Key Enzymes in this compound Biosynthesis

The enzymatic machinery facilitating the conversion of shikimate pathway intermediates to this compound is critical. Shikimate dehydrogenase has been identified as a pivotal enzyme with a dual function in this metabolic nexus.

Shikimate Dehydrogenase (SDH, EC 1.1.1.25) is a key enzyme in the shikimate pathway. nih.gov In plants, it often exists as a bifunctional enzyme with dehydroquinate dehydratase (DQD). nih.govresearchgate.net

The "classical" role of the SDH domain is to catalyze the NADPH-dependent reduction of 3-dehydroshikimate (3-DHS) to produce shikimic acid, the next step in the pathway towards chorismate and aromatic amino acids. nih.govnih.gov This reaction is reversible, allowing for the NADP+-dependent oxidation of shikimic acid back to 3-DHS. nih.gov

However, research has revealed a second, crucial role for SDH: the NADP+-dependent oxidation of 3-DHS to directly produce this compound. nih.govnih.govnih.gov This establishes SDH as a branch-point enzyme that partitions the flux of 3-DHS between the primary aromatic amino acid pathway and the secondary metabolic pathway leading to this compound and hydrolyzable tannins. researchgate.net The formation of this compound from 3-DHS is believed to occur via a 3,5-didehydroshikimate intermediate which then spontaneously aromatizes. wikipedia.orgwikipedia.org

Studies in various plant species have identified specific SDH isoenzymes with a pronounced ability to synthesize this compound.

Walnut (Juglans regia) : The JrSDH enzyme was shown to be essential for this compound synthesis and could complement E. coli mutants lacking a functional SDH, enabling them to produce this compound. nih.govnih.gov

Grapevine (Vitis vinifera) : Of four identified SDH proteins, VvSDH3 and VvSDH4 showed lower "classical" activity but were able to produce this compound in vitro. nih.govresearchgate.net Overexpression of VvSDH3 in hairy roots led to an increased accumulation of this compound and its derivatives. nih.govoup.com

Tea Plant (Camellia sinensis) : Two shikimate dehydrogenases, CsSDH3 and CsSDH4, were identified as playing an essential role in the biosynthesis of galloylated catechins by catalyzing the production of this compound. oup.com

The following table summarizes the dual catalytic functions of Shikimate Dehydrogenase.

| Reaction | Substrate | Product | Cofactor | Primary Role |

| "Classical" Shikimate Pathway | 3-Dehydroshikimic Acid (3-DHS) | Shikimic Acid | NADPH | Aromatic Amino Acid Biosynthesis nih.govnih.gov |

| This compound Biosynthesis | 3-Dehydroshikimic Acid (3-DHS) | This compound | NADP+ | Hydrolyzable Tannin Precursor Synthesis nih.govnih.gov |

The following table presents key research findings on SDH from different plant sources.

| Organism | Enzyme(s) | Key Finding | Reference |

| Juglans regia (Walnut) | JrSDH | Catalyzes the dehydrogenation of 3-DHS to produce this compound in vitro and in vivo. nih.govnih.gov | nih.govnih.gov |

| Vitis vinifera (Grapevine) | VvSDH3, VvSDH4 | Isoenzymes with lower classical SDH activity but are able to synthesize this compound. nih.govresearchgate.net | nih.govresearchgate.net |

| Camellia sinensis (Tea) | CsSDH3, CsSDH4 | Expression levels correlate with this compound content; overexpression increases galloylated catechins. oup.com | oup.com |

| Escherichia coli (engineered) | PobA (mutant) | A hydroxylase used to convert protocatechuic acid to this compound in an engineered pathway. nih.gov | nih.gov |

Dehydroshikimate Dehydrogenase (DSkDG)

Dehydroshikimate Dehydrogenase (DSkDG), also referred to as Shikimate Dehydrogenase (SDH), is a pivotal enzyme in the biosynthesis of this compound. It catalyzes the conversion of 3-dehydroshikimate (3-DHS), an intermediate in the shikimate pathway, into this compound. utu.finumberanalytics.com The reaction involves the NADP+-dependent oxidation of 3-DHS to form 3,5-didehydroshikimate, which then undergoes a spontaneous rearrangement to yield this compound. researchgate.netwikipedia.org

The shikimate pathway is fundamental for the production of aromatic amino acids in plants and microorganisms. researchgate.net DSkDG represents a significant branch point in this pathway, where 3-dehydroshikimate can either be reduced to shikimic acid in an NADPH-dependent reaction or oxidized to this compound. frontiersin.org The discovery of a highly active dehydroshikimate dehydrogenase that directly converts 3-dehydroshikimic acid to this compound provided a crucial link in understanding this biosynthetic route. utu.fi

In various plant species, DSkDG plays a vital role in the production of polyphenolic compounds. For instance, in tea plants (Camellia sinensis), dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) is a key enzyme that not only participates in the conversion of 3-DHS to shikimate but is also involved in this compound synthesis. frontiersin.org Studies on grapevine (Vitis vinifera) have identified two shikimate dehydrogenases, VvSDH3 and VvSDH4, that are involved in this compound biosynthesis. researchgate.net Similarly, research on walnut (Juglans regia) has provided evidence that its shikimate dehydrogenase (JrSDH) is essential for this compound production. frontiersin.orgnih.gov Overexpression of the Juglans regia SDH in transgenic Nicotiana tabacum resulted in a significant 500% increase in this compound accumulation. frontiersin.orgnih.gov

The catalytic activity of SDH in producing this compound has been confirmed through in vitro assays in several species, including eucalyptus and tea plants, where specific genes like CsSDH3 and CsSDH4 have been identified as crucial for the accumulation of galloylated catechins, for which this compound is a precursor. oup.com

Tannase (B8822749) (EC 3.1.1.20) in Hydrolytic Production

Tannase, systematically known as tannin acyl hydrolase (EC 3.1.1.20), is a key enzyme in the hydrolytic production of this compound. nih.govwikipedia.orgbiotech-asia.org This enzyme catalyzes the hydrolysis of ester and depside bonds present in hydrolysable tannins, such as gallotannins and ellagitannins, releasing this compound and glucose as the primary products. wikipedia.orgbiotech-asia.orgtaylorandfrancis.com

Tannase is produced by a wide range of organisms, including plants, bacteria, and fungi, with filamentous fungi like Aspergillus and Penicillium being particularly potent producers. taylorandfrancis.comtjnpr.org The enzyme's primary industrial application is in the production of this compound, which serves as a substrate for synthesizing food preservatives like propyl gallate and antibacterial drugs such as trimethoprim. nih.govwikipedia.org

The process typically involves the use of tannin-rich substrates, such as tannic acid or agro-industrial residues like pomegranate rind, which are broken down by the enzyme. nih.govtaylorandfrancis.com For example, Aspergillus niger grown on pomegranate rind powder has been shown to optimally produce extracellular tannase and this compound under submerged fermentation conditions. nih.gov The enzyme works by cleaving the ester linkages, for instance, between the galloyl groups in compounds like epigallocatechin gallate found in tea leaves. biotech-asia.org

The reaction catalyzed by tannase is a de-esterification process. In gallotannins, this compound molecules are esterified to a central glucose molecule; tannase hydrolyzes these ester bonds to liberate free this compound. wikipedia.org This enzymatic hydrolysis is advantageous as it can be used to reduce the astringency in products like fruit juices by lowering tannin content while simultaneously producing valuable this compound. nih.gov

| Enzyme | EC Number | Reaction | Substrates | Products |

| Tannase | 3.1.1.20 | Hydrolysis of ester and depside bonds | Hydrolysable tannins (e.g., tannic acid, gallotannins) | This compound, Glucose |

Molecular Regulation of this compound Biosynthesis

Endogenous Phytohormone Signaling (e.g., jasmonic acid, abscisic acid, auxin, cytokinin, gibberellin)

The biosynthesis of this compound is intricately regulated by endogenous phytohormone signaling pathways. nih.govfrontiersin.org In the tea plant (Camellia sinensis), the accumulation of this compound during the development of buds and leaves is influenced by jasmonic acid (JA), abscisic acid (ABA), auxin, cytokinin, and gibberellin. nih.govfrontiersin.orgfrontiersin.org

Research indicates that these phytohormones can inhibit this compound biosynthesis. nih.govfrontiersin.org Specifically, the contents of several endogenous hormone components, including ABA, auxin (MEIAA), cytokinin (tZRMP), gibberellin (GA4), and various forms of jasmonic acid (JA, JA-ILE, H2JA, JA-Val, MEJA), show a significant positive correlation with this compound content during certain developmental stages of tea shoots, yet their signaling pathways ultimately lead to the downregulation of key biosynthetic genes. nih.govfrontiersin.org

Jasmonic Acid (JA) and Abscisic Acid (ABA): These two hormones are considered major players in regulating this compound accumulation. nih.gov Studies have shown that JA and ABA can jointly regulate this compound biosynthesis, and there may be an interaction between them in this process. nih.govresearchgate.net In some plants, this compound was detected in plants treated with JA and ABA, but not in control plants. researchgate.net Exogenous ABA application has been observed to enhance the content of this compound and other phenolic compounds, particularly under stress conditions. scielo.brnih.gov

Auxin and Cytokinin: The balance and concentration of auxin and cytokinin are critical determinants of secondary metabolite accumulation. unise.org In some culture systems, the addition of auxin (like indoleacetic acid - IAA) promoted growth but led to a decrease in phenolic content, including this compound equivalents, suggesting a negative correlation between biomass production and secondary metabolite accumulation under certain hormonal conditions. academicjournals.orgscispace.com Conversely, other studies suggest that excessive this compound can modulate auxin transport and signaling, indicating a complex feedback loop. frontiersin.org

Gibberellin (GA): Gibberellic acid (GA3) has been shown to influence the biosynthesis of phenolic compounds. In adventitious root cultures of Stevia rebaudiana, increasing concentrations of GA3 led to higher production of total phenolics, measured as this compound equivalents. mdpi.com Gibberellins may enhance the activity of enzymes like phenylalanine ammonia-lyase (PAL) in the shikimate pathway, which is upstream of this compound synthesis. ijfmr.com

The signaling pathways of these hormones involve various transduction factors, such as CsMYC2 (for JA), CsSNRK2 (for ABA), CsARR-A (for cytokinin), and CsDELLA (for gibberellin), which mediate the expression of transcription factors that in turn control the structural genes for this compound biosynthesis. nih.govfrontiersin.orgfrontiersin.org

Gene Expression Modulation (e.g., CsaroDEs, CsSCPL)

The molecular regulation of this compound biosynthesis is directly controlled by the expression levels of specific genes. In the tea plant, two key gene families involved are CsaroDEs and CsSCPL.

CsaroDEs : These genes are considered key structural genes in the this compound biosynthesis pathway. frontiersin.org Research has identified specific CsaroDE genes, such as CsaroDE(HD.05G0018010) and CsaroDE(HD.05G0018020), as crucial for regulating this compound production. frontiersin.org The expression of these genes is downregulated by the signaling pathways of jasmonic acid, abscisic acid, auxin, cytokinin, and gibberellin. nih.govfrontiersin.orgfrontiersin.org This downregulation is mediated by a cascade of plant hormone signal transduction factors and transcription factors. For instance, the transcription factors CsMYC2 and CsSNRK2, responding to JA and ABA signals respectively, can co-mediate the downregulation of other transcription factors like CsMYB44 and CsMYB108, which in turn inhibit the expression of CsaroDE and thus reduce this compound synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.net

CsSCPL : Serine carboxypeptidase-like (SCPL) acyltransferases are involved in the utilization of this compound for the synthesis of more complex molecules. Specifically, in tea plants, this compound serves as a precursor for the biosynthesis of epigallocatechin-3-gallate (EGCG), a major catechin (B1668976). nih.govresearchgate.net The enzyme CsSCPL catalyzes the formation of EGCG from epigallocatechin (EGC) and this compound (or more accurately, its activated form, β-glucogallin). nih.govresearchgate.net Therefore, the expression of CsSCPL genes is critical for the galloylation of catechins. While not directly involved in the de novo synthesis of the this compound molecule itself, the expression of CsSCPL is a key regulatory point for the accumulation of galloylated compounds derived from this compound. researchgate.net The upregulation of CsSCPL can lead to enhanced EGCG content, provided there is a sufficient supply of its precursors, including this compound. researchgate.net

Genetic and Biochemical Evidence Supporting Biosynthetic Mechanisms

Genetic and biochemical studies have provided substantial evidence for the pathways of this compound biosynthesis. Two primary routes have been postulated: the direct oxidation of 3-dehydroshikimate (3-DHS) and a pathway involving the dehydration of 3-DHS to protocatechuic acid followed by hydroxylation. nih.gov

Biochemical evidence strongly supports the direct oxidation pathway. Early isotope-labeling studies suggested that this compound is derived from an intermediate of the shikimate pathway. researchgate.net This was later substantiated by the partial purification of a dehydrogenase from birch (Betula pubescens) that catalyzed the conversion of 5-dehydroshikimate into this compound. researchgate.net More definitive evidence came from the identification and characterization of shikimate dehydrogenase (SDH) as the enzyme responsible for this conversion. nih.gov Purified SDH from both Escherichia coli and walnut (Juglans regia) was shown to produce this compound in vitro from 3-DHS with NADP+ as a cofactor. nih.govnih.gov The reaction proceeds through the formation of 3,5-didehydroshikimate, which spontaneously converts to this compound. wikipedia.orgfrontiersin.org

Chemical Synthesis and Derivatization Strategies of Gallic Acid

Chemical Synthesis from Non-Aromatic Precursors

The synthesis of gallic acid from non-aromatic starting materials represents a significant achievement in organic chemistry, providing access to specifically labeled compounds that are difficult to obtain from natural sources. This approach allows for the precise, regioselective introduction of isotopes, which is invaluable for mechanistic and metabolic studies.

A notable strategy for the synthesis of isotopically labeled this compound from non-aromatic precursors has been developed, allowing for the precise placement of carbon-13 atoms within the benzene (B151609) ring. rsc.org An efficient, high-yield synthesis for [1,3,5-¹³C₃]this compound demonstrates this capability. nih.govrsc.org

The process commences with commercially available ¹³C-labeled acyclic building blocks. rsc.org The key steps are as follows:

Pyranone Formation : The synthesis begins with the reaction between triethyl orthoformate and [1,3-¹³C₂]acetone to produce [3,5-¹³C₂]4H-Pyran-4-one. nih.govrsc.orgresearchgate.net

Introduction of Third ¹³C Atom and Aromatization : The labeled pyranone is then reacted with diethyl [2-¹³C]malonate. nih.govrsc.orgresearchgate.net This step introduces the third ¹³C atom and facilitates the formation of the aromatic ring, yielding ethyl 4-hydroxy-[1,3,5-¹³C₃]benzoate. nih.govresearchgate.net

Bromination : The resulting benzoate (B1203000) derivative is brominated at the 3- and 5-positions of the ring to give ethyl 3,5-dibromo-4-hydroxy-[1,3,5-¹³C₃]benzoate. nih.govrsc.orgresearchgate.net

Hydrolysis and Hydroxylation : In a final, single-step reaction under basic conditions, the ester is hydrolyzed, and the bromine atoms are substituted with hydroxyl groups. nih.govrsc.orgresearchgate.net This is achieved using aqueous sodium hydroxide (B78521) and copper sulfate (B86663), yielding the desired [1,3,5-¹³C₃]this compound. rsc.org

This methodology is powerful because it allows for the regioselective placement of ¹³C atoms, a potential demonstrated by the synthesis of different isotopomers of the pyranone intermediate. rsc.org The use of inexpensive, readily available labeled acyclic precursors makes this a more accessible route compared to using uniformly labeled aromatic starting materials. rsc.org

Synthetic Methodologies for this compound Derivatives

The functional groups of this compound provide reactive sites for a variety of chemical transformations, leading to the creation of derivatives with tailored properties. These methodologies include esterification, the synthesis of hybrid compounds, the formation of Schiff bases, and complexation with metal ions.

Esterification is one of the most common derivatization strategies for this compound, typically involving the reaction of its carboxylic acid group with an alcohol. The resulting alkyl gallates, such as methyl, propyl, octyl, and dodecyl gallate, often exhibit enhanced lipophilicity while retaining the antioxidant properties of the parent molecule. rsc.org

Several methods are employed for the synthesis of alkyl gallates:

Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves refluxing this compound with an excess of the desired alkyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). mdpi.com The alcohol often serves as both the reactant and the solvent. mdpi.com To drive the reaction to completion, water, a byproduct of the reaction, is continuously removed, for instance, by using a rectification tower. google.com This technique has been used to synthesize a range of esters, including those with linear alkyl chains of three or four carbons. mdpi.com

Enzyme-Catalyzed Esterification : Lipases are widely used as biocatalysts for the esterification of this compound under milder conditions. researchgate.net Immobilized lipases, such as lipase (B570770) from Bacillus licheniformis bound to a celite matrix, have been successfully used to synthesize methyl, ethyl, propyl, and butyl gallates in a water-free system. nih.gov The reaction yield is often enhanced by the addition of molecular sieves to remove the water produced during the reaction. nih.gov This enzymatic approach is noted to be less efficient for more polar alcohols like methanol (B129727) and ethanol (B145695), which can inactivate the enzyme by stripping away its essential hydration shell. nih.gov

| Method | Alkyl Gallate Examples | Key Reaction Conditions | Source |

|---|---|---|---|

| Acid-Catalyzed (Fischer) | Propyl gallate, Butyl gallate | Reflux with excess alcohol and H₂SO₄ catalyst; water removal. | mdpi.com |

| Enzyme-Catalyzed (Lipase) | Methyl, Ethyl, Propyl, Butyl gallate | Immobilized lipase (e.g., from B. licheniformis) in a water-free system at ~55°C, with molecular sieves. | nih.gov |

| Acid-Catalyzed with Rectification | Ethyl gallate | Reaction with ethanol and H₂SO₄; continuous removal of water/ethanol mixture via a rectification tower to drive equilibrium. | google.com |

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel biological activities.

Galloyl-Heterocyclic Hybrids : This strategy typically begins with the synthesis of galloyl hydrazide, which is prepared by reacting an ester of this compound (like propyl gallate) with hydrazine (B178648). pensoft.net This galloyl hydrazide intermediate is a versatile precursor for creating various heterocyclic hybrids.

Isatin (B1672199) Hybrids : Reacting galloyl hydrazide with isatin analogs produces isatin-galloyl hybrids linked by an imine bond. pensoft.net

Pyrazole Derivatives : Galloyl hydrazide can be reacted with substituted aromatic ketones to form hydrazones, which then undergo cyclization and a Vilsmeier-Haack reaction to yield 3-aryl substituted pyrazole-4-carbaldehyde derivatives. chemmethod.com

1,3,4-Oxadiazole (B1194373) Derivatives : Direct oxidative cyclocondensation of this compound hydrazide with a carboxylic acid (like palmitic acid) using a dehydrating agent such as phosphorus oxychloride (POCl₃) yields 1,3,4-oxadiazole hybrids. nrfhh.com

Triazole and Thiazolidinone Hybrids : Galloyl hydrazide can be used to form 4-amino-1,2,4-triazole (B31798) structures, which can be further reacted with aromatic aldehydes and thioglycolic acid to produce thiazolidin-4-one derivatives. researchgate.net

Peptide-Based Hybrids : this compound can be conjugated to amino acids and peptides to enhance biocompatibility. globalresearchonline.net A common method involves the direct coupling of this compound (with its hydroxyl groups often protected, e.g., as acetoxy or methoxy (B1213986) groups) with amino acid methyl esters or peptide chains. globalresearchonline.net This coupling is typically facilitated by agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as N-methylmorpholine (NMM). globalresearchonline.net Solid-phase peptide synthesis methods have also been employed to conjugate this compound to peptides. cijournal.ru

Sugar-Based Hybrids : this compound can be linked to sugar moieties. For example, 4-O-(β-D-glucopyranosyl 6-sulfate)this compound was synthesized through a Koenigs-Knorr reaction, which involves reacting a suitably protected this compound derivative with a glucose derivative, followed by deprotection and regioselective sulfation. researchgate.net

The synthesis of this compound Schiff bases is a well-established derivatization route. These compounds are typically prepared in a multi-step process. wisdomlib.org

Esterification : this compound is first esterified to protect the carboxylic acid group. wisdomlib.org

Hydrazide Formation : The resulting ester is reacted with hydrazine hydrate (B1144303) to produce galloyl hydrazide (3,4,5-trihydroxybenzohydrazide). wisdomlib.orgnih.gov

Schiff Base Formation : The galloyl hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes and ketones. wisdomlib.orgnih.gov The reaction between the amino group of the hydrazide and the carbonyl group of the aldehyde/ketone forms the characteristic imine (C=N) bond of the Schiff base. pensoft.net This method has been used to synthesize a wide range of Schiff bases from precursors like substituted hydroxyacetophenones and pyridine (B92270) derivatives. nih.gov

The three adjacent hydroxyl groups on the this compound ring, particularly the catechol (3,4-dihydroxy) and galloyl (3,4,5-trihydroxy) groups, are excellent chelating sites for metal ions. mdpi.comthno.org This interaction leads to the formation of coordination complexes known as metal-phenolic networks (MPNs). mdpi.com this compound forms stable complexes with a wide range of metal ions, including iron (Fe²⁺, Fe³⁺), titanium (Ti⁴⁺), molybdenum (Mo²⁺), calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). mdpi.comnih.gov

The formation and stability of these complexes are highly dependent on factors such as pH and the metal-to-ligand ratio. mdpi.com For instance, studies on the complexation of Fe(II) with this compound have shown that a 1:1 molar ratio complex is formed and that the reaction involves the two-time deprotonated form of this compound. nih.gov The stability of complexes with various transition metals has been investigated, with Fe³⁺ forming a particularly stable complex due to its high charge density and small ionic radius. mdpi.com

| Metal Ion | Complex Stability (logK) | Reference |

|---|---|---|

| Fe³⁺ | 18.57 | mdpi.com |

| Cu²⁺ | 12.00 | mdpi.com |

| Ni²⁺ | 8.06 | mdpi.com |

| Zn²⁺ | 7.74 | mdpi.com |

| Co²⁺ | 7.68 | mdpi.com |

| Fe²⁺ | - | nih.gov |

| Ti⁴⁺ | - | mdpi.com |

| Mo²⁺ | - | mdpi.com |

| Ca²⁺ | - | mdpi.com |

| Mg²⁺ | - | mdpi.com |

Note: Stability constants (logK) are indicative and can vary with experimental conditions. A dash (-) indicates that a specific logK value was not provided in the cited sources, although complex formation is reported.

Advanced Analytical Methodologies for Gallic Acid Research

Chromatographic Techniques for Identification and Quantification

Chromatography encompasses a range of powerful separation techniques that are central to the analysis of gallic acid. These methods partition the components of a mixture between a stationary phase and a mobile phase, allowing for the isolation and subsequent measurement of the target analyte. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques in this field. mtoz-biolabs.comtandfonline.comnih.govacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. mtoz-biolabs.com The separation is typically achieved on a reversed-phase column, most commonly a C18 column, where a polar mobile phase is used to elute the compounds. researchgate.netnih.gov

The most common detection method coupled with HPLC for this compound analysis is UV-Vis or Diode Array Detection (DAD). researchgate.netnih.gov this compound exhibits a characteristic UV absorption spectrum, with maximum absorption (λmax) typically observed around 270-280 nm. nih.govresearchgate.net A DAD detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. nih.gov

Several studies have developed and validated HPLC-DAD methods for quantifying this compound in various samples. For instance, a method for determining this compound in wine samples utilized a C18 column with a gradient elution system and detection at 214 nm. nih.govturkjps.org Another study quantified this compound in the aerial parts of Schinus terebinthifolius using an isocratic elution with a mobile phase of acetonitrile/methanol (B129727)/water acidified with formic acid and detection at 254 nm. researchgate.net The retention time for this compound in this system was 5.263 minutes. researchgate.net The linearity of these methods is typically excellent, with high correlation coefficients (R²) often exceeding 0.999. nih.govresearchgate.net

Table 1: Examples of HPLC-DAD Parameters for this compound Analysis

| Parameter | Study 1: Wine Analysis nih.govturkjps.org | Study 2: Schinus terebinthifolius Extract researchgate.net | Study 3: Qualea grandiflora & Qualea parviflora Extracts nih.gov |

|---|---|---|---|

| Column | Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 3.5-μm) | Zorbax Eclipse XDB-C18 | Acclaim® 120 (5 µm particle size) |

| Mobile Phase | Gradient: 10 mM phosphoric acid (A) and methanol (B) | Isocratic: Acetonitrile/methanol/water (with 0.2% formic acid) | Not specified |

| Flow Rate | 1 mL/min | 0.8 mL/min | Not specified |

| Detection Wavelength | 214 nm | 254 nm | 271.5 nm |

| Retention Time | Not specified | 5.263 min | Not specified |

| Linearity (R²) | Not specified | 0.9996 | 0.9996 |

For enhanced sensitivity and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS). mtoz-biolabs.com HPLC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of MS, providing not only quantitative data but also molecular weight and fragmentation information, which is invaluable for unambiguous compound identification. mtoz-biolabs.comresearchgate.net This is particularly useful when analyzing complex matrices where co-eluting compounds might interfere with UV detection. mtoz-biolabs.com

Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), has been employed for the simultaneous determination of this compound and other bioactive compounds in biological samples like rat plasma. mdpi.com In one such study, the analytes were separated on a BEH C18 column and quantified using multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. mdpi.com The addition of 0.1% formic acid to the mobile phase was found to improve peak shape and ionization efficiency. mdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound, its direct analysis by GC is challenging. acs.org Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. acs.orgresearchgate.net

The most common derivatization strategy for analyzing this compound by GC-MS is silylation. acs.orgresearchgate.net This involves reacting the hydroxyl groups of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a commercial reagent like Deriva-sil, to form trimethylsilyl (B98337) (TMS) derivatives. acs.orgconicet.gov.ar These derivatives are significantly more volatile and can be readily analyzed by GC-MS. acs.org

One study detailed a method for the quantitative determination of pyrogallol (B1678534) and the detection of this compound in biological samples. acs.orgresearchgate.net After extraction, the samples were derivatized with Deriva-sil, and the resulting TMS derivatives were analyzed by GC-MS using selected ion monitoring (SIM) for enhanced sensitivity. acs.orgresearchgate.net Another method for analyzing phenolic compounds in wine also employed silylation with BSTFA prior to GC-MS analysis. acs.org

Table 2: Derivatization Agents for GC-MS Analysis of this compound

| Derivatization Agent | Abbreviation | Application Example | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Analysis of phenolic compounds in wine | conicet.gov.ar |

| Commercial Silylating Reagent | Deriva-sil | Determination of this compound in biological matrices | acs.orgresearchgate.net |

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility. tandfonline.comnih.gov It is a planar chromatographic technique where the separation occurs on a high-performance layer of adsorbent, typically silica (B1680970) gel, pre-coated on a glass or aluminum plate. tandfonline.com HPTLC is a versatile and cost-effective method for the simultaneous analysis of multiple samples. tandfonline.com

For this compound analysis, various mobile phase systems have been developed to achieve good separation. A common mobile phase composition includes a mixture of toluene, ethyl acetate, and formic acid in different ratios. tandfonline.com After development, the plates are scanned using a densitometer at a specific wavelength, typically around 270-300 nm for this compound, to quantify the separated compounds. tandfonline.comnih.gov The identification is based on the retardation factor (Rf) value and comparison with a standard.

Table 3: HPTLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength | Rf Value of this compound | Application Example | Reference |

|---|---|---|---|---|---|

| Silica gel G60 F254 | Toluene:Ethyl Acetate:Formic Acid (4:4.5:1.5) | 300 nm | 0.59 ± 0.02 | Herbal formulation | tandfonline.com |

| Silica gel GF254 | Toluene:Ethyl Acetate:Formic Acid:Methanol (3:3:0.8:0.2) | 278 nm | 0.40 | Phyllanthus emblica fruit powder | nih.gov |

| Silica gel G60 F254 | Toluene:Ethyl Acetate:Formic Acid (5:1.5:1) | 254 nm | 0.14 | Polyherbal blend | scispace.com |

| Silica gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (7:5:1) | 280 nm | 0.35 ± 0.01 | Eruca sativa extract | researchgate.net |

| Not specified | Toluene:Ethyl Acetate:Methanol:Formic Acid (3:3:1:0.4) | 280 nm | 0.35 | Solanum dubium seed extract | gsconlinepress.com |

Spectroscopic Approaches in this compound Research

Spectroscopic techniques are fundamental in the analysis of this compound, providing insights into its quantification, structural features, and interactions with other molecules. These methods rely on the interaction of electromagnetic radiation with the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative determination of this compound. ajpaonline.com This method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to its electronic transitions. The primary absorption of this compound is attributed to its benzoyl chromophore, with additional influence from the three hydroxyl (-OH) substituents. sci-hub.st

The maximum absorption wavelength (λmax) for this compound is consistently reported in the range of 270 nm to 275 nm. sci-hub.st However, slight variations can occur depending on the solvent and the pH of the medium. For instance, in a hydroalcoholic extract, the λmax was observed at 273 nm, while in distilled water, it was found to be 258 nm. ajpaonline.comsci-hub.st In another study, the λmax was reported at 272.5 nm with a log ε of 4.06. sci-hub.st Theoretical calculations place the absorption at 269 nm. sci-hub.st The Folin-Ciocalteu method, a common assay for determining total phenolic content, often uses this compound as a standard, with measurements typically made around 765 nm after reaction with the reagent. sci-hub.stunram.ac.id

The relationship between absorbance and concentration is linear over a specific range, allowing for quantification. ajpaonline.comajpaonline.com For example, a linear response has been demonstrated in the concentration range of 5-25 µg/mL. ajpaonline.comajpaonline.com UV-Vis spectroscopy is also employed to study the interactions of this compound with other molecules, such as proteins, by observing changes in the absorption spectra. jfda-online.comspkx.net.cnresearchgate.net For instance, the interaction between this compound and trypsin has been investigated, revealing structural changes in the protein upon binding. jfda-online.comnih.gov

Table 1: Reported UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) | Solvent/Method | Reference |

|---|---|---|

| 258 nm | Distilled Water | ajpaonline.comajpaonline.comresearchgate.net |

| 270-275 nm | Various Solvents | sci-hub.st |

| 271 nm | Methanol | sciensage.info |

| 272.5 nm | Not specified | sci-hub.st |

| 273 nm | Hydroalcoholic Extract | sci-hub.st |

| 220 nm | Not specified | ijpbs.com |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound, thus confirming its chemical structure. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The FTIR spectrum of this compound displays several characteristic peaks that correspond to its specific functional groups. floraandfona.org.in A broad and strong band is typically observed in the region of 3650-3200 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups of both the phenolic and carboxylic acid moieties. researchgate.net The stretching vibration of the carbonyl (C=O) group of the carboxylic acid is identified by a strong, narrow peak around 1702-1707 cm⁻¹. nih.govresearchgate.net

Stretching vibrations of the carbon-carbon (C-C) bonds within the aromatic ring are observed at approximately 1617 cm⁻¹, 1540 cm⁻¹, and 1451 cm⁻¹. researchgate.net The peak around 1636 cm⁻¹ corresponds to the C=C stretching of the alkene group. researchgate.net Additionally, a band at about 1380 cm⁻¹ can be assigned to the O-H bonds of the carboxyl or hydroxyl groups and the C-H bonds of methyl groups. researchgate.net The C-O bond stretching vibration and O-H bond bending vibration are observed in the 1700–1000 cm⁻¹ range. nih.gov Specifically, C-O stretching is seen around 1261.45 cm⁻¹. unram.ac.id These spectral features provide a molecular fingerprint for this compound and are used to confirm its presence in various samples and to study its interactions and modifications. nih.govfloraandfona.org.indoi.org

Table 2: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|

| 3650-3200 | O-H stretching (phenolic and carboxylic acid) | researchgate.netmdpi.com |

| 3255.55 | O-H stretching | unram.ac.id |

| 1702-1707 | C=O stretching (carboxylic acid) | nih.govresearchgate.net |

| 1636 | C=C stretching (alkene) | researchgate.net |

| 1617, 1540, 1451 | C-C stretching (aromatic ring) | researchgate.netmdpi.com |

| 1380 | O-H bending (carboxyl/hydroxyl) & C-H bending | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of this compound, a characteristic singlet is observed for the two aromatic protons (H-2 and H-6) at approximately δ 7.0 ppm. nih.govresearchgate.net The chemical shifts of the hydroxyl and carboxylic acid protons are also observable, though they can be broad and their positions can vary depending on the solvent and concentration. researchgate.netplos.org For example, in DMSO-d6, the hydroxyl protons appear at δ 8.85 and 9.19 ppm, and the carboxylic acid proton at δ 12.15 ppm. plos.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxylic acid group (COOH) resonates at a downfield chemical shift, around δ 166-177 ppm. nih.govnih.gov The aromatic carbons show distinct signals: C1 is observed around δ 121 ppm, C2 and C6 around δ 109-112 ppm, C4 around δ 138 ppm, and C3 and C5 (the carbons bearing hydroxyl groups) around δ 145-147 ppm. nih.govresearchgate.netnih.gov These assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which show correlations between protons and carbons. researchgate.net NMR is also used to study the interactions of this compound with other molecules and its antioxidant mechanisms by observing changes in chemical shifts upon reaction. plos.org

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H Chemical Shift (Solvent) | ¹³C Chemical Shift (Solvent) | Reference |

|---|---|---|---|

| H-2, H-6 | 7.03 (D₂O) | 109.22 (Acetone-d6), 110.92 (D₂O), 112.15 (D₂O) | nih.govnih.gov |

| H (OH, phenolic) | 8.85, 9.19 (DMSO-d6) | - | plos.org |

| H (COOH) | 12.15 (DMSO-d6) | - | plos.org |

| C1 | - | 121.15 (Acetone-d6), 121.66 (D₂O) | nih.govnih.gov |

| C2, C6 | - | 109.22 (Acetone-d6), 110.92 (D₂O), 112.15 (D₂O) | nih.govnih.gov |

| C3, C5 | - | 145.11 (Acetone-d6), 145.35 (D₂O), 147.12 (D₂O) | nih.govnih.gov |

| C4 | - | 137.77 (Acetone-d6), 138.97 (D₂O), 138.64 (D₂O) | nih.govnih.gov |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and characterize unpaired electrons. In the context of this compound research, ESR is primarily employed to study its antioxidant activity by detecting the formation of free radicals. researchgate.net

When this compound acts as an antioxidant, it donates a hydrogen atom or an electron to a free radical, becoming a radical itself (a semiquinone radical). semanticscholar.org ESR spectroscopy can directly detect this gallate radical. The ESR spectrum of the gallate radical is characterized by a specific g-value, which is typically around 2.0046-2.0058. semanticscholar.orgnih.gov The spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (protons), provides information about the structure of the radical. researchgate.net

Studies have shown that the ESR signal of the gallate radical is stable under certain conditions, and its intensity can be correlated with the antioxidant capacity of the sample. semanticscholar.orgacs.org For example, the antioxidant potential of beverages like Scotch whiskey has been assessed by measuring the reduction of stable free radicals like Fremy's radical or galvinoxyl radical, with the activity being strongly correlated to the this compound content. acs.org The technique is also used to investigate the mechanisms of chemiluminescence involving this compound and to study the stabilization of this compound radicals on materials like graphene oxide. nih.govrug.nl

Table 4: Reported g-values for this compound Radicals from ESR/EPR Studies

| g-value | Experimental System | Reference |

|---|---|---|

| 2.0046–2.0049 | Aromatic plant extracts | semanticscholar.org |

| 2.0058 | H₂O₂/gallic acid/haemoprotein system | nih.gov |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to study the interaction of this compound with various molecules, particularly proteins. nih.govpnrjournal.com This method is based on the principle that certain molecules (fluorophores) absorb light at a specific wavelength and then emit light at a longer wavelength. The intrinsic fluorescence of proteins, mainly due to tryptophan and tyrosine residues, can be "quenched" or diminished in the presence of interacting molecules like this compound. researchgate.netpnrjournal.com

Studies have shown that this compound can cause static quenching of the intrinsic fluorescence of enzymes like trypsin and α-amylase. researchgate.netnih.gov This indicates the formation of a non-fluorescent complex between this compound and the protein. researchgate.netnih.gov By analyzing the fluorescence quenching data at different temperatures, binding constants and thermodynamic parameters for the interaction can be determined, revealing the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces). jfda-online.comnih.gov

Synchronous fluorescence spectroscopy, a variation of the technique, can provide information about the microenvironment of specific amino acid residues (tryptophan and tyrosine) within the protein, showing how it is altered upon binding to this compound. nih.govpnrjournal.comtandfonline.com Three-dimensional fluorescence spectroscopy offers a more comprehensive view of the conformational changes in the protein induced by the interaction. researchgate.nettandfonline.com this compound itself exhibits fluorescence, with an emission maximum reported around 345-360 nm, which can also be utilized for its determination in various samples. mdpi.comstuba.sk

Table 5: Applications of Fluorescence Spectroscopy in this compound Research

| Application | Key Findings | Interacting Molecule | Reference |

|---|---|---|---|

| Binding Interaction | Static quenching mechanism, formation of a complex. | Trypsin | jfda-online.comnih.gov |

| Binding Interaction | Static quenching mechanism, conformational changes. | α-Amylase | researchgate.nettandfonline.comtandfonline.com |

| Conformational Changes | Alteration of tryptophan and tyrosine microenvironments. | Ovalbumin | pnrjournal.com |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of this compound. sci-hub.st This method separates ionic species based on their electrophoretic mobility in an electrolyte solution within a narrow capillary tube under the influence of a high-voltage electric field.

CE offers several advantages for this compound analysis, including high efficiency, short analysis times, and low consumption of samples and reagents. It is a versatile technique that can be used for both qualitative and quantitative analysis of this compound in various matrices, from plant extracts to pharmaceutical formulations. The separation in CE is based on the charge-to-size ratio of the analyte. Since this compound possesses a carboxylic acid group, it is negatively charged at neutral or basic pH, allowing it to migrate towards the anode in the electric field.

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of this compound and other phenolic compounds. The choice of background electrolyte, pH, applied voltage, and capillary dimensions are critical parameters that are optimized to achieve the desired separation. Detection is typically performed using a UV detector integrated into the CE system, monitoring the absorbance at the λmax of this compound. The combination of CE with other analytical techniques further enhances its capabilities for complex sample analysis.

Other Advanced Analytical Techniques

Thermal Analysis (DTA, DSC)

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal properties of this compound. These methods provide insights into its stability, melting behavior, and decomposition kinetics by measuring changes in its physical and chemical properties as a function of temperature. f1000research.com

Research employing thermogravimetric analysis (TGA) and DTA has shown that the thermal decomposition of this compound occurs in multiple steps. A study utilizing these techniques alongside DSC revealed that this compound monohydrate is stable up to 74°C. upm.edu.my The initial mass loss of approximately 9.1% between 74°C and 107°C corresponds to the loss of one mole of hydration water, which is observed as an endothermic peak at 92°C in the DTA curve. upm.edu.my Following dehydration, the anhydrous form of this compound remains stable up to 210°C. upm.edu.my

The major decomposition of the organic matter occurs in subsequent steps. A significant mass loss of 78.8% is observed between 210°C and 264°C, accompanied by an endothermic peak at 256°C. upm.edu.my DSC analysis has determined the enthalpy of the main events, and methods like the Flynn-Wall-Ozawa non-isothermal method have been used to calculate the activation energy of the decomposition process, which was found to be 150.31 kJ·mol⁻¹. upm.edu.myunesp.br Further oxidation of the organic matter leads to additional mass loss and is characterized by exothermic peaks at higher temperatures. upm.edu.my

DSC thermograms of pure this compound typically show an endothermic peak corresponding to its melting point. Studies have reported this peak at various temperatures, including 263°C and 270.75°C, confirming its crystalline nature. researchgate.netnih.gov The initial peak observed around 100-108°C is generally attributed to the loss of water molecules. researchgate.netnih.govnih.gov The thermal behavior of this compound can be influenced when it is incorporated into other materials, such as hydrogels or phospholipid complexes, as evidenced by shifts in the characteristic thermal peaks. nih.govrsc.orgbenthamscience.com

Table 1: Thermal Decomposition Events of this compound

| Temperature Range (°C) | Mass Loss (%) | Thermal Event | Peak Temperature (°C) |

|---|---|---|---|

| 74 - 107 | 9.1 | Endothermic (Dehydration) | 92 |

| 210 - 264 | 78.8 | Endothermic (Decomposition) | 256 |

Chemiluminescence Analysis

Chemiluminescence (CL) analysis offers a highly sensitive method for the determination of this compound. sci-hub.st This technique is based on the principle that this compound can either enhance or inhibit a specific chemiluminescent reaction, with the change in light intensity being proportional to its concentration. researchgate.netresearchgate.net